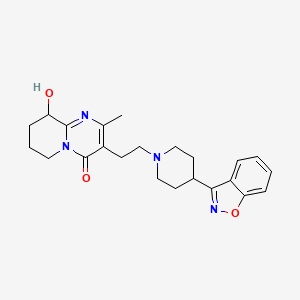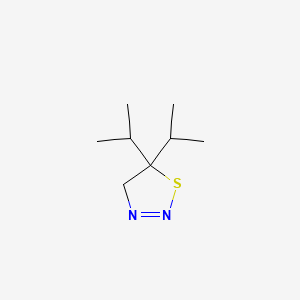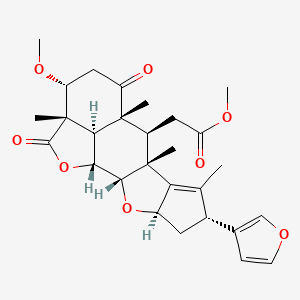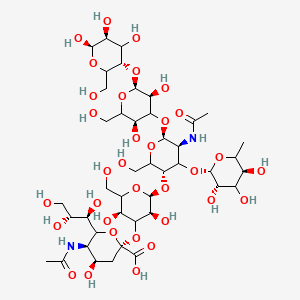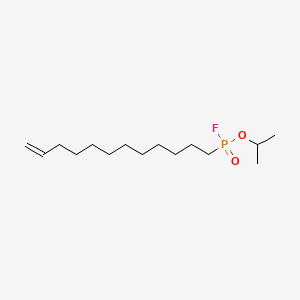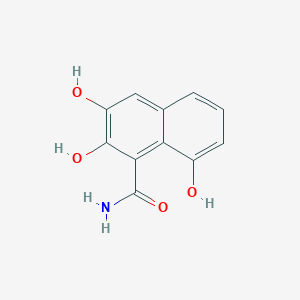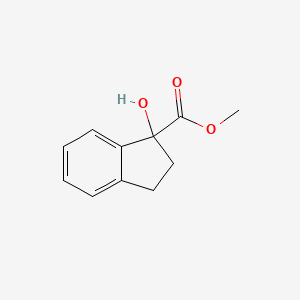
1-丙基-d5-胺
概述
描述
1-Propyl-d5-amine is a biochemical used for proteomics research . It has a molecular formula of C3H4D5N and a molecular weight of 64.14 .
Synthesis Analysis
The synthesis of primary amines like 1-Propyl-d5-amine can be achieved through reductive amination of ketones and aldehydes . This process involves the use of catalysts, particularly reusable catalysts, based on earth-abundant metals . Another method involves the alkylation of ammonia with propanol .
Molecular Structure Analysis
Amines like 1-Propyl-d5-amine typically have three bonds and one pair of lone pair electrons . This makes the nitrogen sp3 hybridized, trigonal pyramidal, with a bond angle of roughly 109.5 degrees . A primary amine has one alkyl (or aryl) group on the nitrogen atom .
Chemical Reactions Analysis
Amines can engage in hydrogen bonding . The hydrogens attached to an amine show up at 0.5-5.0 ppm in 1H NMR spectra . The hydrogens on carbons directly bonded to an amine typically appear at 2.3-3.0 ppm .
Physical and Chemical Properties Analysis
1-Propyl-d5-amine is a colorless liquid with a strong, ammonia-like odor . It has a molar mass of 59.14 g/mol and a density of 0.717 g/mL at 25°C . It showcases a boiling point of 47-48°C and a melting point of -83°C . The compound is readily miscible with water and most organic solvents .
科学研究应用
人类肿瘤和白血病中的细胞毒性:与1-丙基-d5-胺结构相似的烷基连接脂质胺CP-46,665在人类肿瘤和白血病细胞中表现出细胞毒性效应。这种化合物抑制了胸腺嘧啶的合并,并导致这些细胞的细胞膜损伤和生殖能力丧失,暗示了在癌症治疗中的潜在应用 (Berdel et al., 1985)。
化学特性和行为研究:对1-丙酰基-d-去氧麦角酸二乙酰胺(1P-LSD)的研究涉及化学和行为特性的表征。尽管这项研究与1-丙基-d5-胺没有直接关联,但提供了有关适用于类似化合物的分析方法和行为评估的见解 (Brandt et al., 2016)。
生物转化和行为效应:对2-丙基-1-氨基戊烷(2-PAPN)的研究调查了其去氨基化和转化为其他化合物的过程,以及其对小鼠震颤和抽搐行为的影响。这项研究突出了丙基胺衍生物的代谢途径和行为影响 (Yu & Davis, 1991)。
生物共轭中酰胺形成机制:使用碳二亚胺在水介质中研究酰胺形成机制的研究可能为涉及1-丙基-d5-胺的化学反应提供见解,特别是在生物共轭的背景下 (Nakajima & Ikada, 1995)。
治疗阿尔茨海默病的潜在药物:N-丙基-N-(4-吡啶基)-1H-吲哚-1-胺(贝西匹丁)及其相关类似物已被评估其在治疗阿尔茨海默病中的潜在用途。这些与结构相关的化合物的研究可能为1-丙基-d5-胺的治疗应用提供信息 (Klein et al., 1996)。
合成和癌症治疗中的生物活性:探索含有丙基胺等甘氨酸衍生物的铂配合物的合成,以探讨其在减少类似顺铂抗癌药物的副作用方面的潜力。这项研究表明了丙基胺衍生物在开发新的癌症治疗药物中的相关性 (Moghadam et al., 2021)。
白血病细胞中的细胞毒性剂:对双-(3-芳基-3-氧代丙基)-甲基胺盐酸盐作为潜在细胞毒性剂对人类白血病T细胞的研究展示了丙基胺衍生物在癌症治疗中的潜力 (Gul et al., 2005)。
作用机制
安全和危害
属性
IUPAC Name |
2,2,3,3,3-pentadeuteriopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N/c1-2-3-4/h2-4H2,1H3/i1D3,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYKZJWCGVVSQN-ZBJDZAJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
64.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

